molecular formula C24H22N2O3 B5501707 N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B5501707
M. Wt: 386.4 g/mol
InChI Key: CBHKWABIYTWNHH-JWGURIENSA-N
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Description

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzylamino group, a phenylprop-1-en-2-yl moiety, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylamino Group: The benzylamine is reacted with an appropriate aldehyde or ketone to form the benzylamino group.

    Formation of the Phenylprop-1-en-2-yl Moiety: This step involves the formation of the enone structure through aldol condensation or similar reactions.

    Coupling of the Benzylamino and Phenylprop-1-en-2-yl Moieties: The two moieties are coupled under specific reaction conditions, often involving a base and a solvent such as ethanol or methanol.

    Introduction of the Methoxybenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-3-(benzylamino)-3-oxo-1-phenyl-1-pyridin-2-ylsulfanylprop-1-en-2-yl]benzamide
  • N-[(Z)-3-(benzylamino)-3-oxo-1-phenyl-1-pyridin-2-ylsulfanylprop-1-en-2-yl]benzamide

Uniqueness

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzamide group, in particular, may contribute to its enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[(Z)-3-(benzylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-21-14-12-20(13-15-21)23(27)26-22(16-18-8-4-2-5-9-18)24(28)25-17-19-10-6-3-7-11-19/h2-16H,17H2,1H3,(H,25,28)(H,26,27)/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHKWABIYTWNHH-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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